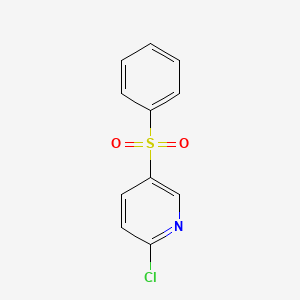

2-chloro-5-(phenylsulfonyl)Pyridine

Overview

Description

2-chloro-5-(phenylsulfonyl)Pyridine is a chemical compound with the linear formula C11H8O2N1Cl1S1 . It is used in various chemical reactions and is an important intermediate in the synthesis of other chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a phenylsulfonyl group .Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C11H8O2N1Cl1S1 .Scientific Research Applications

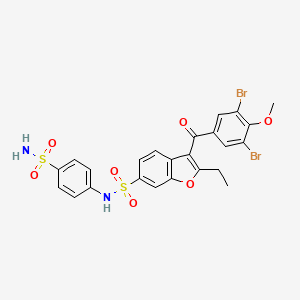

Synthesis and Ligand Application

2-Chloro-5-(phenylsulfonyl)pyridine has been utilized in the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, leading to the development of air-stable, tunable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands. These ligands have shown efficacy in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating good enantioselectivities (Qu et al., 2014).

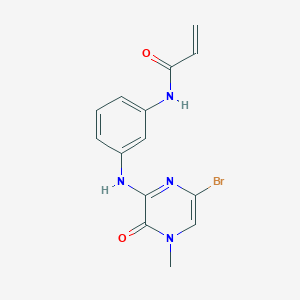

Synthesis and Surface Activity

The compound has played a role in synthesizing novel biologically active heterocycles. Specifically, reactions involving carbon disulfide in pyridine and acid chlorides have led to the creation of 1,2,4-triazole derivatives with significant antimicrobial activity, highlighting their potential as surface active agents (El-Sayed, 2006).

Fluorescence Studies

In fluorescence studies, modifications of 2-substituted pyridines, including those with phenylsulfonyl groups, have significantly impacted their fluorescence properties. Novel 2-substituted pyridines have been designed and synthesized, showing high fluorescence quantum yields in both solution and solid state, attributed to their structural modifications (Hagimori et al., 2019).

Synthetic Utility in Nucleophilic Substitution

The introduction of the phenylsulfonyl group in pyridines has been explored for its influence on regiochemistry during aromatic nucleophilic substitution. This has been particularly noted in the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, where electron-withdrawing groups have facilitated targeted substitution reactions, showing the compound's utility in synthetic chemistry (Ranjbar‐Karimi & Poorfreidoni, 2017).

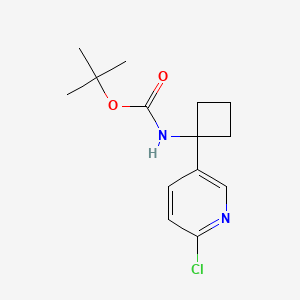

Antitumor Activity and Enantiomer Synthesis

The compound has been involved in the synthesis and structural study of enantiomers with potential antitumor activities. The stereostructures of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been researched, with findings indicating their inhibitory effects on PI3Kα kinase, offering insights into the impact of stereochemistry on anticancer activity (Zhou et al., 2015).

Mechanism of Action

Target of Action

It is known to be a useful building block in the synthesis of various pharmaceuticals .

Mode of Action

It is often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biochemical pathways .

Result of Action

Its use in the synthesis of various pharmaceuticals suggests that it can contribute to a wide range of biological effects, depending on the specific drug it is used to produce .

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBYFPORMIPFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)